Sulfaethoxypyridazine

Catalog No.
S592505
CAS No.
963-14-4
M.F
C12H14N4O3S
M. Wt
294.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfaethoxypyridazine

CAS Number

963-14-4

Product Name

Sulfaethoxypyridazine

IUPAC Name

4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide

Molecular Formula

C12H14N4O3S

Molecular Weight

294.33 g/mol

InChI

InChI=1S/C12H14N4O3S/c1-2-19-12-8-7-11(14-15-12)16-20(17,18)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,16)

InChI Key

FFJIWWBSBCOKLS-UHFFFAOYSA-N

SMILES

CCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Synonyms

Sulfanilamido-6-ethoxy-3-pyridazine; N1-(6-Ethoxy-3-pyridazinyl)sulfanilamide; Cysul; 4-amino-N-(6-ethoxy-3-pyridazinyl)benzenesulfonamide

Canonical SMILES

CCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Antibacterial Activity:

Sulfaethoxypyridazine is a sulfonamide antibiotic. These antibiotics work by inhibiting the growth of bacteria by interfering with their folic acid synthesis. Folic acid is essential for bacterial growth and reproduction. Sulfaethoxypyridazine has been shown to be effective against a wide range of bacteria, including:

  • Escherichia coli
  • Salmonella spp.
  • Shigella spp.
  • Staphylococcus aureus

Research on Specific Applications:

While not currently used in human medicine due to the availability of safer and more effective antibiotics, sulfaethoxypyridazine remains a subject of research in specific contexts:

  • Veterinary medicine: It is still used in some countries for the treatment of bacterial infections in animals, such as coccidiosis in poultry and calves.
  • Combination therapy: Research is ongoing to explore the potential benefits of combining sulfaethoxypyridazine with other antibiotics to combat antibiotic resistance.
  • Antimicrobial activity beyond bacteria: Some studies suggest potential activity against protozoan parasites like Toxoplasma gondii, the causative agent of toxoplasmosis.

Sulfaethoxypyridazine is a sulfonamide compound characterized by its chemical formula C12H14N4O3SC_{12}H_{14}N_{4}O_{3}S and a molecular weight of approximately 294.33 g/mol. It is known scientifically as 4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide, and it features a pyridazine ring substituted with an ethoxy group and a sulfonamide moiety. This compound is primarily utilized in veterinary medicine, demonstrating effectiveness against various bacterial infections, particularly those caused by Escherichia coli in livestock and poultry .

Sulfaethoxypyridazine acts as a bacteriostatic antibiotic by inhibiting bacterial folate synthesis. Folate is a crucial vitamin for bacterial growth and reproduction. The drug binds competitively to the enzyme dihydropteroate synthase, preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a necessary intermediate in folate biosynthesis. This ultimately halts bacterial growth and replication.

Sulfaethoxypyridazine can cause adverse effects in animals, including nausea, vomiting, diarrhea, and allergic reactions.

  • Toxicity: The exact toxicity data for sulfaethoxypyridazine is limited. However, studies suggest a moderate level of toxicity, with the LD50 (lethal dose for 50% of the population) in rats ranging from 1500 to 3000 mg/kg.
  • Flammability: Sulfaethoxypyridazine is likely not highly flammable but may burn if exposed to high temperatures or open flames.
  • Reactivity: No specific data on reactivity is available, but sulfaethoxypyridazine may react with strong acids or bases.
Typical of sulfonamides, including:

  • Acid-Base Reactions: The sulfonamide group can act as a weak acid, donating protons under certain conditions.
  • Substitution Reactions: The amino group on the benzene ring can participate in electrophilic aromatic substitution, allowing for further functionalization.
  • Hydrolysis: The compound may hydrolyze under acidic or basic conditions, potentially leading to the formation of sulfanilamide and other derivatives .

Sulfaethoxypyridazine exhibits antibacterial activity, particularly against Gram-negative bacteria, including strains of E. coli. Its mechanism of action involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid for the active site of dihydropteroate synthase. This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death. The compound has been noted for its long-acting properties, making it suitable for treating infections in veterinary applications .

The synthesis of sulfaethoxypyridazine typically involves the following steps:

  • Formation of the Pyridazine Ring: The initial step may involve the reaction of hydrazine derivatives with appropriate carbonyl compounds to form pyridazine intermediates.
  • Sulfonamidation: The introduction of the sulfonamide group is achieved by reacting the pyridazine derivative with sulfanilamide or a similar sulfonamide precursor.
  • Ethylation: The ethoxy group is introduced through an alkylation reaction using ethyl halides in the presence of a base .

Sulfaethoxypyridazine is primarily used in veterinary medicine as an antibiotic to treat bacterial infections in animals, particularly in poultry and livestock. Its effectiveness against specific pathogens makes it valuable in agricultural settings to prevent and control infections that can affect animal health and productivity . Additionally, it has been studied for potential applications in human medicine, although its primary use remains in veterinary contexts.

Research indicates that sulfaethoxypyridazine can interact with various drugs, affecting their efficacy and metabolism. Notable interactions include:

  • Insulin Glulisine: Co-administration may increase the risk or severity of hypoglycemia.
  • Benzylpenicillin: Sulfaethoxypyridazine may reduce the excretion rate of Benzylpenicillin, leading to higher serum levels.
  • Other Antidiabetic Agents: The therapeutic efficacy of drugs like Acarbose and Albiglutide can be enhanced when used alongside sulfaethoxypyridazine .

Several compounds share structural similarities with sulfaethoxypyridazine, primarily within the sulfonamide class. Here are some notable examples:

Compound NameStructure TypeUnique Features
SulfanilamideBasic sulfonamideFirst discovered sulfonamide; broad-spectrum antibiotic.
SulfamethoxazoleSulfonamide with methoxy groupUsed extensively in human medicine; synergistic effects with trimethoprim.
SulfadiazineSulfonamide with diazine structureCommonly used for treating bacterial infections in both humans and animals.
TrimethoprimDihydrofolate reductase inhibitorOften combined with sulfamethoxazole for enhanced antibacterial activity.

Sulfaethoxypyridazine's unique structure, featuring an ethoxy-substituted pyridazine ring, distinguishes it from other sulfonamides by providing specific antibacterial properties against certain pathogens that may not be as effectively targeted by its analogs .

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

294.07866149 g/mol

Monoisotopic Mass

294.07866149 g/mol

Heavy Atom Count

20

Melting Point

183.0 °C

UNII

880RIW1DED

Other CAS

963-14-4

Wikipedia

Sulfaethoxypyridazine

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Van Roekel OK: Sulfaethoxypyridazine: an evaluation in swine. Vet Med Small Anim Clin. 1969 Jan;64(1):74. [PMID:5189754]
Linkenheimer WH, Stolzenberg SJ, Wozniak LA: The pharmacology of sulfaethoxypyridazine in the heifer. J Pharmacol Exp Ther. 1965 Aug;149(2):280-7. [PMID:5831049]
Gale GO, Kiser JS, McNamara TF: Bacterial resistance to chemotherapy. I. Effect of continuous feeding of chlortetracycline, sulfaethoxypyridazine, sulfaquinoxaline, and chlortetracyclie-sulfaethoxypyridazine combinations on the development of resistance by Salmonella gallinarum in chickens. Avian Dis. 1963 Nov;7(4):457-66. [PMID:5888505]
Ribelin WE, Owen G, Rubin LF, Levinskas GJ, Agersborg HP Jr: Development of cataracts in dogs and rats from prolonged feeding of sulfaethoxypyridazine. Toxicol Appl Pharmacol. 1967 May;10(3):557-64. [PMID:6059670]
Heath GE, Teske RH: Effect of water deprivation and forced exercise on blood concentrations of sulfaethoxypyridazine after its oral administration to calves. J Am Vet Med Assoc. 1973 Oct 1;163(7):749-52. [PMID:4777299]
Stuart EE, Keenum RD, Bruins HW: Efficacy of sulfaethoxypyridazine against fowl cholera in artificially infected chickens and turkeys, and its safety in laying chickens and broilers. Avian Dis. 1966 May;10(2):135-45. [PMID:5963854]
Boison JO, Keng LJ: Determination of sulfamethazine in bovine and porcine tissues by reversed-phase liquid chromatography. J AOAC Int. 1994 May-Jun;77(3):558-64. [PMID:8012200]
Salisbury CD, Sweet JC, Munro R: Determination of sulfonamide residues in the tissues of food animals using automated precolumn derivatization and liquid chromatography with fluorescence detection. J AOAC Int. 2004 Sep-Oct;87(5):1264-8. [PMID:15493686]
Manuel AJ, Steller WA: Gas-liquid chromatographic determination of sulfamethazine in swine and cattle tissues. J Assoc Off Anal Chem. 1981 Jul;64(4):794-9. [PMID:7275892]

Explore Compound Types